molecular formula C18H26I3N3O9 B8220667 DIATRIZOATE MEGLUMINE

DIATRIZOATE MEGLUMINE

Cat. No.: B8220667
M. Wt: 809.1 g/mol
InChI Key: MIKKOBKEXMRYFQ-UHFFFAOYSA-N
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Description

DIATRIZOATE MEGLUMINE is a complex organic compound known for its significant applications in medical imaging and diagnostics. This compound is often used as a contrast agent in radiographic studies due to its high iodine content, which enhances the visibility of internal structures in X-ray imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic acid typically involves the iodination of benzoic acid derivatives followed by acetylation. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then reduced to 3,5-diaminobenzoic acid. Subsequent iodination yields 3,5-diamino-2,4,6-triiodobenzoic acid, which is finally acetylated to produce 3,5-Diacetamido-2,4,6-triiodobenzoic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetamido-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

3,5-Diacetamido-2,4,6-triiodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving cellular imaging and molecular biology.

    Medicine: Widely used as a contrast agent in radiographic imaging to enhance the visibility of internal organs and tissues.

    Industry: Utilized in the production of diagnostic agents and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 3,5-Diacetamido-2,4,6-triiodobenzoic acid in medical imaging is its ability to absorb X-rays due to its high iodine content. When injected into the body, it localizes in specific tissues, providing contrast by blocking X-rays and making the targeted areas appear white on radiographic films. This contrast enhancement allows for better visualization of internal structures and abnormalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diacetamido-2,4,6-triiodobenzoic acid is unique due to its specific combination of acetylamino and iodinated groups, which provide both high contrast in imaging and specific reactivity in chemical synthesis. Its dual functionality makes it particularly valuable in both medical and industrial applications .

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKOBKEXMRYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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